S3QEL-2
Overview
Description
S3QEL 2 is a chemical compound known for its ability to selectively inhibit the production of superoxide from the outer Q-binding site of mitochondrial complex III (site IIIQo). This compound does not affect oxidative phosphorylation or normal electron flux, making it a valuable tool in studying mitochondrial function and oxidative stress .
Mechanism of Action
Target of Action
S3QEL-2, also known as “1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is a suppressor of superoxide production from mitochondrial complex III . It potently and selectively suppresses site IIIQo superoxide production . Site IIIQo is the primary source of mitochondrial reactive oxygen species (ROS) and has been implicated in a broad range of ROS-mediated signaling and pathology .
Mode of Action
This compound acts by selectively inhibiting superoxide production at the IIIQo site of mitochondrial complex III . , ensuring that the energy metabolism of the cell remains unaffected.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically at the IIIQo site of complex III . By suppressing superoxide production at this site, this compound modulates the production of ROS, which are both cellular signals and damaging oxidants . The suppression of ROS production can influence various cellular signaling pathways, including those related to hypoxic and oxidative stress .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , suggesting that it can be absorbed and distributed within the body’s cells
Result of Action
This compound has been shown to inhibit HIF-1α accumulation , a transcription factor that plays a critical role in cellular responses to hypoxia. Additionally, this compound protects against ROS-induced, JNK-mediated cell stress in pancreatic β-cells and strongly mitigates the oxidative stress-induced apoptosis that limits the yield of functional β-cells from intact islets .
Action Environment
The effectiveness of this compound can be influenced by the metabolic context of the cell . For instance, the contribution of site IIIQo to overall ROS production can vary, and each S3QEL suppressed more strongly when the predicted contribution from site IIIQo was higher . This suggests that the cellular environment and metabolic state can influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
S3QEL-2 interacts with the mitochondrial respiratory complex site III (IIIQo), where it selectively suppresses superoxide production . This interaction does not affect oxidative phosphorylation and normal electron flux .
Cellular Effects
This compound has been found to have significant effects on cellular processes. It inhibits HIF-1α accumulation , which is a key regulator of oxygen homeostasis in cells. Additionally, it protects against ROS-induced, JNK-mediated cell stress in pancreatic beta-cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the outer Q-binding site of mitochondrial respiratory complex site III (IIIQo). This binding suppresses the production of superoxide, a type of reactive oxygen species (ROS), without altering the normal electron flux or oxidative phosphorylation .
Temporal Effects in Laboratory Settings
It has been observed that this compound decreases the oxidative stress-induced apoptosis that limits the yield of functional β-cells from intact islets .
Metabolic Pathways
Given its role in suppressing superoxide production, it is likely to interact with pathways related to oxidative stress and mitochondrial function .
Subcellular Localization
Given its interaction with the mitochondrial respiratory complex, it is likely that it localizes to the mitochondria
Preparation Methods
The synthesis of S3QEL 2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
S3QEL 2 primarily undergoes reactions related to its role as an inhibitor of superoxide production. It does not participate in typical oxidation, reduction, or substitution reactions commonly seen with other compounds. The major product formed from its reactions is the inhibition of superoxide production at site IIIQo, which is crucial for studying mitochondrial function and oxidative stress .
Scientific Research Applications
S3QEL 2 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of superoxide production and its inhibition in mitochondrial complex III.
Biology: Helps in understanding the role of superoxide in cellular signaling and oxidative stress.
Medicine: Investigated for its potential therapeutic applications in diseases related to oxidative stress, such as neurodegenerative diseases and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mitochondrial dysfunction
Comparison with Similar Compounds
S3QEL 2 is unique in its selective inhibition of superoxide production at site IIIQo without affecting oxidative phosphorylation. Similar compounds include:
Myxothiazol: Inhibits site IIIQo but also affects oxidative phosphorylation.
Antimycin A: Induces superoxide production from site IIIQo and affects oxidative phosphorylation.
EUK-134: A mimetic of superoxide dismutase and catalase, used for comparison in studies involving oxidative stress
S3QEL 2 stands out due to its specificity and minimal impact on normal mitochondrial function, making it a valuable tool for research.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-5-9-23(10-6-2)18-17-12-22-24(19(17)21-13-20-18)16-8-7-14(3)15(4)11-16/h7-8,11-13H,5-6,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIAJZSCNPODRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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